molecular formula C21H22FNO3 B2701362 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one CAS No. 1797333-47-1

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one

Cat. No.: B2701362
CAS No.: 1797333-47-1
M. Wt: 355.409
InChI Key: PLZOCUZYOMISOK-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one is a synthetic chemical compound designed for research applications. Its structure incorporates a benzodioxole group, a motif present in various biologically active molecules , linked to a complex azepane scaffold bearing a fluorophenyl substituent. This molecular architecture suggests potential as a key intermediate or candidate for investigation in medicinal chemistry and drug discovery programs. Researchers can utilize this compound to explore its physicochemical properties, mechanism of action, and potential interactions with biological targets. The azepane ring and fluorophenyl group are of significant interest in the development of central nervous system (CNS) active agents and other therapeutic compounds. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for research purposes and is not approved for human or animal consumption. Handling and Safety: Consult the Safety Data Sheet (SDS) before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. References: The specific research applications, pharmacological profile, and mechanism of action for this compound are not currently detailed in the available search results and should be populated with data from relevant scientific publications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3/c22-18-7-5-16(6-8-18)17-3-1-2-10-23(13-17)21(24)12-15-4-9-19-20(11-15)26-14-25-19/h4-9,11,17H,1-3,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZOCUZYOMISOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a benzodioxole moiety, which is often associated with various pharmacological properties, including psychoactivity and anticancer effects. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20FNO3\text{C}_{19}\text{H}_{20}\text{F}\text{N}\text{O}_{3}

This structure includes:

  • A benzodioxole ring, contributing to its biological properties.
  • An azepane ring, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, benzodioxole derivatives have been shown to selectively target cancer cells while sparing normal cells.

A notable case study involved the evaluation of benzodioxole derivatives against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). The findings suggested that certain derivatives exhibited cytotoxic effects at concentrations ranging from 2 μM to 10 mM, with some compounds showing over 70% inhibition of cancer cell growth .

Neuroactive Properties

The presence of the azepane ring in the compound suggests potential neuroactive properties. Compounds containing benzodioxole moieties have been associated with psychoactive effects, possibly through interactions with neurotransmitter receptors. For example, research has demonstrated that certain benzodioxole derivatives can modulate serotonin receptors, which may lead to anxiolytic or antidepressant effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

  • Substituent Effects : The introduction of fluorine in the phenyl group enhances lipophilicity and may improve binding affinity to target receptors.
  • Ring Modifications : Variations in the azepane ring can significantly affect the compound's pharmacokinetics and dynamics.
ModificationEffect on Activity
Fluorine substitutionIncreased potency against cancer cells
Azepane ring alterationsVariability in neuroactive effects

Study on Anticancer Activity

In a comparative study involving several benzodioxole derivatives, it was observed that those with electron-donating groups exhibited higher anticancer activity compared to their electron-withdrawing counterparts. The most active compound in this series was identified as having a methoxy group at a specific position on the phenyl ring .

Neuropharmacological Assessment

A pharmacological assessment using animal models demonstrated that compounds similar to this compound could reduce anxiety-like behaviors in rodents. This effect was measured using established behavioral tests such as the elevated plus maze and open field test .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Key Features Structural Differences Pharmacological Notes
Target Compound :
2-(2H-1,3-Benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one
Benzodioxol, azepane with 4-fluorophenyl, ethanone Hypothesized CNS activity based on analogs
1-(4-Azepan-1-yl-3-fluorophenyl)ethanone Azepane, 3-fluorophenyl, ethanone Lacks benzodioxol; simpler aryl group Unspecified use as a laboratory chemical
2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone Benzodioxol, thiazepane with difluorophenyl Thiazepane (S atom) vs. azepane; additional fluorine Not reported
N-Ethylpentylone (Ephylone) Benzodioxol, ethylamino side chain Cathinone backbone (aminoketone) vs. azepane Potent psychostimulant; inhibits monoamine transporters
1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]-1,4-diazepan-1-yl}-2-(2-fluorophenyl)ethan-1-one Diazepane, chlorophenyl-pyrazole, fluorophenyl Six-membered diazepane; pyrazole substituent No activity data; structural diversity in heterocycles
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole, sulfonylphenyl, difluorophenyl Triazole core; sulfonyl group Synthetic methodology applicable to ethanone derivatives

Key Observations:

Replacement of azepane with cathinone’s aminoketone (as in N-ethylpentylone ) shifts activity toward dopamine/norepinephrine reuptake inhibition.

Role of Substitutents :

  • The 4-fluorophenyl group in the target compound contrasts with 2,5-difluorophenyl in ’s analog, which may alter electronic properties and metabolic stability.
  • Benzodioxol’s presence (vs. phenyl in ) could enhance blood-brain barrier penetration .

Synthetic Strategies: α-Halogenated ketone intermediates (e.g., ) are common in ethanone synthesis. The target compound may be prepared via nucleophilic substitution between a benzodioxol-containing α-chloroketone and 3-(4-fluorophenyl)azepane .

Research Findings and Implications

Azepane’s nitrogen could interact with serotonin or dopamine receptors, as seen in tricyclic antidepressants.

Psychoactive Potential: Structural similarity to Schedule II substances like N-ethylpentylone raises concerns about misuse. However, the azepane ring may reduce stimulant effects compared to cathinones.

Structural Optimization Opportunities :

  • Introducing sulfonyl groups (as in ) could improve solubility.
  • Fluorine substitutions at alternative positions (e.g., 2,5-difluoro in ) may enhance binding affinity.

Analytical Challenges :

  • Crystallographic refinement via SHELX software () would aid in resolving the compound’s 3D conformation, critical for structure-activity relationship studies.

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